molecular formula C10H13N B1195953 1,2,3,4-Tetrahydro-1-naphthylamine CAS No. 2217-40-5

1,2,3,4-Tetrahydro-1-naphthylamine

Cat. No.: B1195953
CAS No.: 2217-40-5
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-naphthalen-1-ylamine, also known as 1,2,3,4-Tetrahydro-1-naphthylamine, is an organic compound with the molecular formula C10H13N. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an amine group is attached to the first carbon atom. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-1-naphthylamine plays a significant role in biochemical reactions, particularly in the preparation of chiral phosphine-aminophosphine ligands . It interacts with enzymes and proteins, facilitating the iodocyclization of 4-aryl-4-pentenoic acids . The nature of these interactions involves the formation of covalent bonds with the target molecules, leading to the desired chemical transformations. Additionally, this compound has been used in the synthesis of new chiral compounds, highlighting its importance in stereoselective organic synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function . For instance, its interaction with ω-transaminase in enzyme-membrane reactors has been studied for real-time chiral discrimination of enantiomers . These interactions can result in alterations in gene expression and metabolic flux, impacting overall cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an efficient reagent for iodocyclization reactions, forming covalent bonds with target molecules . This compound also participates in hydrogenation and dehydrogenation reactions, converting 1-naphthylamine to this compound and subsequently to other derivatives . These molecular interactions are crucial for its role in biochemical reactions and organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions with biomolecules

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including changes in gene expression and enzyme activity . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . It participates in hydrogenation and dehydrogenation reactions, converting to different derivatives and impacting metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-naphthalen-1-ylamine can be synthesized through several methods. One common method involves the reduction of 1-nitro-2-naphthol, followed by catalytic hydrogenation. Another approach is the reductive amination of 1-tetralone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Tetrahydro-naphthalen-1-ylamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-naphthalen-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthylamines, which can be further utilized in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with a different ring system.

    1-Aminotetralin: Another derivative of tetralin with similar chemical properties.

    2-Amino-1,2,3,4-tetrahydronaphthalene: A positional isomer with different reactivity.

Uniqueness: 1,2,3,4-Tetrahydro-naphthalen-1-ylamine is unique due to its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields .

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3459-02-7 (hydrochloride), 1743-01-7 (hydrochloride)
Record name 1-Aminotetralin
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DSSTOX Substance ID

DTXSID70903059
Record name 1-Aminotetralin
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Molecular Weight

147.22 g/mol
Source PubChem
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CAS No.

2217-40-5, 2954-50-9
Record name 1,2,3,4-Tetrahydro-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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